molecular formula C13H13LiN2O3 B12693469 Lithium N-acetyl-L-tryptophanate CAS No. 60780-06-5

Lithium N-acetyl-L-tryptophanate

Cat. No.: B12693469
CAS No.: 60780-06-5
M. Wt: 252.2 g/mol
InChI Key: RIZPTOKEAKNELZ-YDALLXLXSA-M
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Description

Lithium N-acetyl-L-tryptophanate is a lithium salt of N-acetyl-L-tryptophan (N-AcTrp), a derivative of the essential amino acid L-tryptophan. The compound is characterized by its molecular formula $ \text{C}{13}\text{H}{14}\text{N}2\text{O}3\cdot\text{Li} $ and CAS number 1218-34-4 (for the base compound, N-acetyl-L-tryptophan) . It is primarily utilized as a stabilizer in pharmaceutical formulations, particularly in albumin products, to prevent protein denaturation and oxidation during processes like pasteurization . The lithium counterion may enhance solubility or ionic stability, though most studies focus on the biochemical role of the N-acetyl-L-tryptophan moiety.

N-AcTrp functions by binding to human serum albumin (HSA), shielding it from heat- and oxidative stress-induced damage. Its mechanism involves occupying specific binding sites on HSA, thereby reducing conformational changes and oxidation of methionine and tryptophan residues . The compound is regulated under pharmacopeial standards (e.g., Chinese Pharmacopoeia) for quality control in amino acid infusion solutions .

Properties

CAS No.

60780-06-5

Molecular Formula

C13H13LiN2O3

Molecular Weight

252.2 g/mol

IUPAC Name

lithium;(2S)-2-acetamido-3-(1H-indol-3-yl)propanoate

InChI

InChI=1S/C13H14N2O3.Li/c1-8(16)15-12(13(17)18)6-9-7-14-11-5-3-2-4-10(9)11;/h2-5,7,12,14H,6H2,1H3,(H,15,16)(H,17,18);/q;+1/p-1/t12-;/m0./s1

InChI Key

RIZPTOKEAKNELZ-YDALLXLXSA-M

Isomeric SMILES

[Li+].CC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)[O-]

Canonical SMILES

[Li+].CC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium N-acetyl-L-tryptophanate typically involves the reaction of N-acetyl-L-tryptophan with a lithium salt. The process begins with the acetylation of L-tryptophan to form N-acetyl-L-tryptophan. This intermediate is then reacted with lithium hydroxide or lithium carbonate under controlled conditions to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The reaction conditions, such as temperature, pH, and solvent choice, are optimized to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

Lithium N-acetyl-L-tryptophanate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized tryptophan derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can lead to a variety of new derivatives with potentially unique properties .

Scientific Research Applications

Neurological Applications

Lithium salts, including Lithium N-acetyl-L-tryptophanate, have been widely studied for their neuroprotective effects. Research indicates that lithium can modulate neurotransmitter systems and has been used in the treatment of various psychiatric disorders such as bipolar disorder and depression.

  • Mechanism of Action : Lithium is known to inhibit inositol monophosphatase, leading to decreased levels of inositol, which is crucial for phosphoinositol-mediated intracellular signaling. This action can stabilize mood and reduce the frequency of manic episodes in bipolar disorder patients .
  • Case Studies : A study highlighted the efficacy of lithium in treating treatment-resistant obsessive-compulsive disorder (OCD), suggesting that lithium's modulation of serotonin pathways may enhance therapeutic outcomes when combined with traditional SSRIs (selective serotonin reuptake inhibitors) .

Mood Stabilization

This compound has shown promise as a mood stabilizer due to its effects on neurotransmitter regulation and neuroprotection.

  • Clinical Evidence : Lithium is one of the oldest and most effective treatments for mood disorders. Its use in stabilizing mood swings in bipolar disorder has been extensively documented, with many studies showing significant reductions in manic and depressive episodes .
  • Pharmacokinetics : The compound's pharmacokinetic profile allows for sustained therapeutic levels with reduced peak concentrations, potentially improving patient compliance and minimizing side effects associated with traditional lithium formulations .

Metabolic Implications

Research has also explored the role of lithium compounds in metabolic processes, particularly concerning tryptophan metabolism.

  • Tryptophan and Serotonin : Tryptophan is a precursor to serotonin, a neurotransmitter involved in mood regulation. Lithium's interaction with tryptophan metabolism may enhance serotonin synthesis, contributing to its antidepressant effects .
  • Studies on Metabolism : Investigations into tryptophan metabolites have shown altered interactions in patients with central nervous system diseases. This indicates that lithium's modulation of tryptophan metabolism could play a role in its therapeutic effects .

Pharmacological Properties

The pharmacological properties of this compound suggest potential applications beyond mood stabilization.

  • Anti-inflammatory Effects : Some studies indicate that lithium may exert anti-inflammatory effects, which could be beneficial in treating conditions characterized by neuroinflammation .
  • Neuroprotective Effects : The compound may also offer neuroprotective benefits by promoting neuronal survival and function, particularly under stress conditions associated with neurodegenerative diseases .

Comparative Data Table

Application AreaDescriptionEvidence Source
Neurological DisordersTreatment for bipolar disorder and OCD
Mood StabilizationReduces manic episodes; enhances serotonin synthesis
Metabolic ProcessesModulates tryptophan metabolism
Anti-inflammatory EffectsPotential treatment for neuroinflammation
Neuroprotective PropertiesPromotes neuronal survival under stress

Comparison with Similar Compounds

Key Findings :

  • N-AcMet outperforms N-AcTrp in mitigating oxidative damage to HSA, particularly in preventing methionine sulfoxide formation, a marker of post-translational oxidation .

Industrial and Regulatory Considerations

  • N-AcTrp : Widely adopted in commercial albumin preparations due to historical use but faces regulatory scrutiny due to safety risks .
  • N-AcMet : Emerging as a preferred alternative, with studies advocating for its adoption in next-generation albumin products .
  • Lithium Sourcing : Lithium compounds (e.g., carbonate, hydroxide) are classified as critical raw materials in the EU, highlighting supply-chain vulnerabilities .

Biological Activity

Lithium N-acetyl-L-tryptophanate (Li-NAT) is a compound that combines lithium, a well-known mood stabilizer, with N-acetyl-L-tryptophan, a derivative of the essential amino acid tryptophan. This article explores the biological activity of Li-NAT, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

  • Inhibition of Tryptophan Catabolism
    • Li-NAT has been shown to inhibit the inflammatory kynurenine pathway in microglia, which is significant because this pathway is often activated during neuroinflammation. By reducing the activity of indoleamine-2,3-dioxygenase (IDO1), Li-NAT can potentially enhance serotonin availability in the brain, which is crucial for mood regulation .
    • The compound's interaction with glycogen synthase kinase 3 beta (GSK3β) is also notable. Lithium's ability to inhibit GSK3β has been linked to various neuroprotective effects, including modulation of synaptic plasticity and reduction of neuroinflammation .
  • Enhancement of Serotonergic Function
    • The combination of lithium and tryptophan has been shown to improve mood stabilization in patients with bipolar disorder. Studies suggest that tryptophan may potentiate lithium's effects by increasing serotonin levels .

Therapeutic Potential

Li-NAT may offer several therapeutic benefits:

  • Mood Stabilization : The combination of lithium and tryptophan derivatives can enhance the antidepressant effects in patients with mood disorders. Clinical studies indicate that Li-NAT may be particularly effective for treatment-resistant depression due to its dual action on serotonin pathways and neuroinflammation .
  • Neuroprotection : By mitigating neuroinflammatory processes and enhancing mitochondrial function, Li-NAT could serve as a protective agent against neurodegenerative diseases .

Case Studies

Several studies have investigated the efficacy of lithium in combination with tryptophan or its derivatives:

  • A double-blind study involving patients with bipolar disorder showed that those receiving lithium combined with L-tryptophan experienced significantly greater mood improvements compared to those receiving lithium alone. This suggests a synergistic effect that warrants further investigation into Li-NAT .
  • Research focusing on tryptophan depletion in lithium-stabilized patients indicated that while serotonergic function was reduced, no significant mood changes were observed, suggesting that lithium's mood-stabilizing effects might be independent of short-term serotonin availability .

Data Table: Summary of Research Findings

StudyFocusKey Findings
Inhibition of Kynurenine PathwayLithium inhibits IDO1 activity, enhancing serotonin availability in microglia.
Mood StabilizationLithium combined with tryptophan shows improved outcomes in bipolar disorder patients.
Serotonergic FunctionCombination therapy enhances mood stabilization; significant improvements noted.
Tryptophan DepletionNo significant mood changes observed during tryptophan depletion in stabilized patients.
NeuroprotectionLithium enhances mitochondrial function and protects against neurodegeneration.

Q & A

Basic Research Questions

Q. What are the primary analytical methods for characterizing Lithium N-acetyl-L-tryptophanate in biochemical studies?

  • Methodological Answer : Characterization typically involves:

  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) at 1.0 mL/min flow rate, detection at 280 nm .
  • Mass Spectrometry (MS) : Electrospray ionization (ESI) in positive ion mode, with reference to NIST Standard Reference Data for ion clustering and binding energy validation .
  • UV-Vis Spectroscopy : Quantify absorbance at 280 nm (aromatic indole group) with a molar extinction coefficient of 5,600 M⁻¹cm⁻¹ .

Q. How does this compound stabilize proteins like human serum albumin (HSA)?

  • Methodological Answer : The compound acts via:

  • Hydrophobic Interactions : The acetylated tryptophan side chain binds to HSA’s hydrophobic pockets, reducing conformational flexibility under heat stress .
  • Antioxidant Activity : Scavenges reactive oxygen species (ROS) by donating electrons from the indole ring, confirmed via thiobarbituric acid reactive substances (TBARS) assay .
  • Comparative Studies : Use circular dichroism (CD) spectroscopy to compare thermal denaturation profiles of HSA with/without the stabilizer .

Advanced Research Questions

Q. What experimental design considerations are critical when assessing the antioxidant efficacy of this compound in vitro?

  • Methodological Answer :

  • Controls : Include positive controls (e.g., Trolox) and negative controls (untreated HSA).
  • Stress Conditions : Expose HSA to 65°C for 1 hour or 1 mM H₂O₂ for oxidative stress, then measure aggregation via dynamic light scattering (DLS) .
  • Replicates : Perform triplicate experiments with statistical validation (e.g., ANOVA, p < 0.05) .
  • Table : Example experimental setup:
ParameterConditionMeasurement Tool
Thermal Stress65°C, 1 hourCD Spectroscopy
Oxidative Stress1 mM H₂O₂, 24 hoursTBARS Assay
Aggregation AnalysisDLS at 633 nm laser wavelengthZeta Potential Analyzer

Q. How can researchers resolve contradictions in reported stability data of this compound under varying pH conditions?

  • Methodological Answer :

  • Systematic pH Titration : Conduct stability assays across pH 5.0–9.0 using phosphate/citrate buffers, monitoring degradation via HPLC peak area reduction .
  • Data Reconciliation : Apply multivariate analysis (e.g., principal component analysis) to identify confounding variables (e.g., ionic strength, buffer composition) .
  • Replication : Cross-validate findings in independent labs using standardized protocols from NIH guidelines .

Q. What are the limitations of using this compound in long-term protein storage studies?

  • Methodological Answer :

  • Photodegradation Risk : Perform accelerated stability testing under UV light (254 nm) to quantify tryptophan oxidation products via LC-MS .
  • Lithium Interference : Use atomic absorption spectroscopy to monitor lithium ion leaching into protein solutions over time .
  • Alternative Stabilizers : Compare with N-acetyl-L-methionine, which shows superior oxidative stability in head-to-head studies .

Data Analysis & Interpretation

Q. How should researchers statistically analyze dose-dependent effects of this compound on protein stability?

  • Methodological Answer :

  • Dose-Response Curves : Fit data to a sigmoidal model (e.g., Hill equation) using software like GraphPad Prism.
  • EC50 Calculation : Determine half-maximal effective concentration via nonlinear regression, reporting 95% confidence intervals .
  • Outlier Handling : Apply Grubbs’ test to exclude outliers, ensuring normality via Shapiro-Wilk test .

Q. What validation techniques confirm the binding site of this compound on HSA?

  • Methodological Answer :

  • X-ray Crystallography : Resolve HSA-stabilizer co-crystals at 2.0 Å resolution (PDB deposition recommended) .
  • Competitive Binding Assays : Use site-specific probes (e.g., warfarin for Sudlow site I) to quantify displacement via fluorescence quenching .

Ethical & Reporting Standards

Q. How to align preclinical studies on this compound with NIH reporting guidelines?

  • Methodological Answer :

  • Checklist Compliance : Include detailed methods for animal/cell line sourcing, euthanasia protocols, and IRB approval numbers .
  • Data Transparency : Deposit raw spectra/chromatograms in repositories like Figshare or Zenodo, citing DOIs in publications .

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